5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride

Catalog No.
S13035555
CAS No.
147394-70-5
M.F
C8H4ClF3O4S2
M. Wt
320.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfo...

CAS Number

147394-70-5

Product Name

5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride

IUPAC Name

5-(4,4,4-trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride

Molecular Formula

C8H4ClF3O4S2

Molecular Weight

320.7 g/mol

InChI

InChI=1S/C8H4ClF3O4S2/c9-18(15,16)7-2-1-5(17-7)4(13)3-6(14)8(10,11)12/h1-2H,3H2

InChI Key

VVPHPMQVTQBXMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C(=O)CC(=O)C(F)(F)F

5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride is a compound characterized by its unique structure, which includes a thiophene ring and a sulfonyl chloride functional group. Its molecular formula is C8H5F3O2SC_8H_5F_3O_2S, and it has a molecular weight of approximately 222.18 g/mol. This compound exhibits a melting point range of 40-44 °C and a boiling point of about 227.5 °C at 760 mmHg . The presence of the trifluoromethyl group contributes to its chemical reactivity and potential applications in various fields.

The sulfonyl chloride functional group in 5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride makes it highly reactive towards nucleophiles. Typical reactions include:

  • Formation of Sulfonamides: Reaction with primary or secondary amines yields sulfonamides.
  • Nucleophilic Substitution: The sulfonyl chloride can react with alcohols or other nucleophiles to form corresponding sulfonates.
  • Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution reactions due to its electron-rich nature.

These reactions highlight the compound's versatility in synthetic organic chemistry.

While specific biological activity data for 5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride may be limited, compounds containing thiophene and sulfonyl groups generally exhibit diverse biological properties. For instance, similar compounds have been studied for their potential as anti-inflammatory agents, antimicrobial agents, and in cancer therapy. The trifluoromethyl group may enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profiles of derivatives based on this compound.

Various synthetic routes can be employed to produce 5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride:

  • Starting from Thiophene Derivatives: The synthesis may begin with commercially available thiophene derivatives that can be functionalized through electrophilic substitution to introduce the sulfonyl chloride group.
  • Use of Trifluoroacetylation: Trifluoroacetylation followed by subsequent reactions can lead to the formation of the desired compound. This method typically involves the reaction of thiophene with trifluoroacetic anhydride followed by chlorination.
  • Direct Chlorination: Reacting thiophene with chlorosulfonic acid can yield thiophene sulfonyl chlorides, which can then be further modified to introduce the trifluoromethyl ketone functionality.

5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride has potential applications in:

  • Pharmaceutical Chemistry: As a building block for synthesizing biologically active compounds.
  • Material Science: In the development of functional materials due to its unique electronic properties.
  • Agricultural Chemicals: Possible use as an agrochemical agent due to its reactivity with biological targets.

Interaction studies involving this compound could focus on its reactivity with various biological nucleophiles such as amino acids or proteins. Understanding these interactions is crucial for evaluating its potential biological effects and toxicity. Additionally, studies could explore how the trifluoromethyl group affects interaction dynamics compared to non-fluorinated analogs.

Several compounds share structural similarities with 5-(4,4,4-Trifluoro-3-oxobutanoyl)thiophene-2-sulfonyl chloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
ThenoyltrifluoroacetoneContains a trifluoromethyl ketoneUsed as an extractant in metal ion separation
Methanesulfonyl chlorideSimplest sulfonyl chloridePrecursor for many organic syntheses
Methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-enyl]}thiophene-2-carboxylateMethyl ester derivativePotentially different reactivity due to ester functionality

The presence of the trifluoromethyl group distinguishes these compounds by enhancing their lipophilicity and stability in biological systems. The combination of thiophene and sulfonyl functionalities in this compound also sets it apart from others that lack these features.

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Exact Mass

319.9191631 g/mol

Monoisotopic Mass

319.9191631 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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